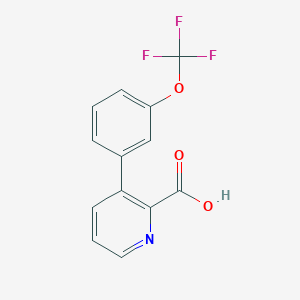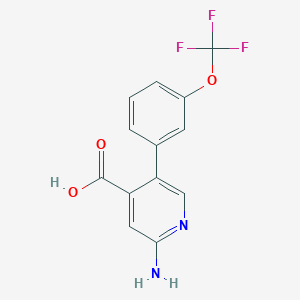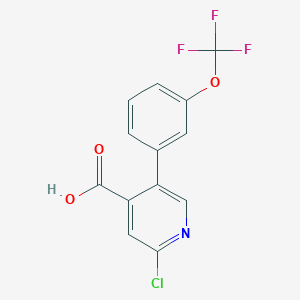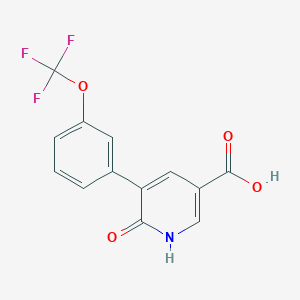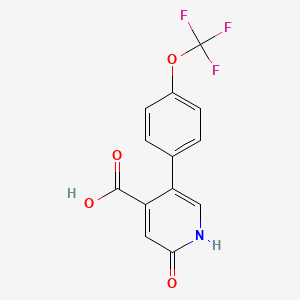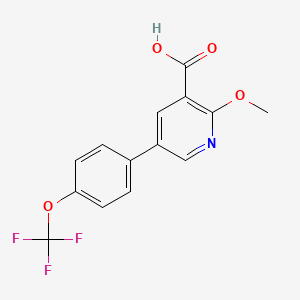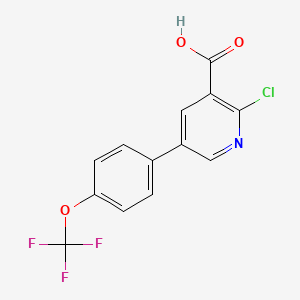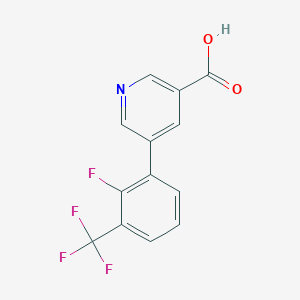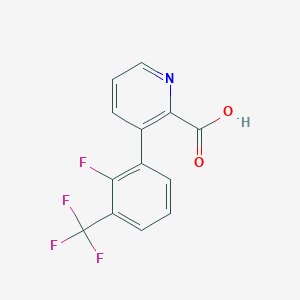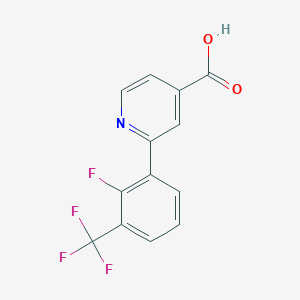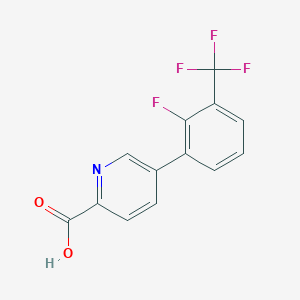
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluoro-3-trifluoromethylphenyl)picolinic acid (also known as 5F-PPA) is a fluorinated phenylpicolinic acid derivative and is widely used as a research compound in the scientific community. It is a white crystalline powder and has a molecular weight of 289.3 g/mol. 5F-PPA has been used in a variety of applications, such as in the synthesis of other compounds, as a reagent in biochemical and physiological experiments, and as a tool to study the mechanism of action of certain compounds.
科学的研究の応用
5F-PPA has been used in a variety of scientific research applications. It has been used as a reagent in biochemical and physiological experiments to study the mechanism of action of certain compounds. It has also been used in the synthesis of other compounds, such as 2,6-difluoro-3-trifluoromethylphenylpicolinic acid. In addition, 5F-PPA has been used to study the effects of fluorinated compounds on the environment.
作用機序
The mechanism of action of 5F-PPA is not yet fully understood. However, it is believed that the fluorinated phenylpicolinic acid derivative binds to certain enzymes and receptors in the body, which can lead to changes in biochemical and physiological processes. For example, 5F-PPA has been shown to inhibit the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F-PPA are not yet fully understood. However, it has been shown to have anti-inflammatory properties, as well as to inhibit the enzyme phosphodiesterase 4 (PDE4). In addition, it has been shown to have an effect on the expression of certain genes and proteins, as well as on the activity of certain enzymes.
実験室実験の利点と制限
The use of 5F-PPA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a relatively stable compound, making it suitable for long-term storage. However, there are also some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound and must be handled with care. In addition, it is a relatively new compound, so its effects are not yet fully understood.
将来の方向性
The use of 5F-PPA in scientific research is still in its early stages, and there are many potential future directions for its use. For example, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on the body. In addition, further studies could be conducted to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases. Finally, research could be conducted to explore the environmental effects of fluorinated compounds.
合成法
5F-PPA can be synthesized using a variety of methods. The most common method involves the reaction of 2-fluoro-3-trifluoromethylphenol and picolinic acid. This reaction is typically carried out in an aqueous solution at a pH of 8-10 and at a temperature of 40-50 °C. The reaction is usually completed within 24 hours and yields a white crystalline product.
特性
IUPAC Name |
5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-11-8(2-1-3-9(11)13(15,16)17)7-4-5-10(12(19)20)18-6-7/h1-6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRRMTWUCYUYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

